molecular formula C11H9F3N2O3S B1396246 N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine CAS No. 1353000-13-1

N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine

Cat. No.: B1396246
CAS No.: 1353000-13-1
M. Wt: 306.26 g/mol
InChI Key: UOAAZCDVNVZFPL-UHFFFAOYSA-N
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Description

N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine is a chemical compound with the molecular formula C11H9F3N2O3S and a molecular weight of 306.26 g/mol. This compound is known for its potent and selective antagonistic properties towards the glycine receptor. It is also referred to as a glycine derivative .

Scientific Research Applications

Glycine Transporter Inhibition

  • Glycine Transporter 1 Inhibition : A structurally diverse compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, was identified as a potent Glycine Transporter 1 (GlyT1) inhibitor. It exhibited a favorable pharmacokinetics profile and increased glycine concentration in cerebrospinal fluid in rats (Yamamoto et al., 2016).

  • Neuronal NMDA Receptor Influence : New derivatives of the drug riluzole, modified with trifluoromethyl-containing heterocycles, including 6-(trifluoromethoxy)benzothiazol-2-ylamine, were synthesized. These compounds affected neuronal NMDA receptors and influenced the release and reuptake of the neurotransmitter glutamate (Sokolov et al., 2017).

Biological Activity

  • Antimicrobial Screening : Compounds containing 6-methyl-1,3-benzothiazol-2-ylamine, such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, were prepared and subjected to antimicrobial screening against various bacteria and fungi (Patel & Shaikh, 2010).

  • Anticancer Activity : Several novel 4-thiazolidinones with a benzothiazole moiety were synthesized and screened for antitumor activity. These compounds showed activity against various cancer cell lines, with some exhibiting significant anticancer activity (Havrylyuk et al., 2010).

  • Corrosion Inhibition : Benzothiazole derivatives were synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These inhibitors offered stability and higher inhibition efficiencies, showcasing their potential for protecting materials (Hu et al., 2016).

  • Agrichemical Activity : Novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones and N-(benzothiazol-5-yl)isoindoline-1,3-diones were synthesized as protoporphyrinogen oxidase inhibitors, showing promise as herbicides. Some compounds exhibited higher activity than control substances (Jiang et al., 2011).

Neuropharmacology

  • Excitatory Amino Acid Antagonism : The compound 2-amino-6-trifluoromethoxy benzothiazole (PK 26124) showed properties of an excitatory amino acid neurotransmission antagonist, which could explain its anticonvulsant properties. It influenced cyclic guanosine monophosphate levels and acetylcholine release in the brain (Benavides et al., 1985).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[6-(trif

Properties

IUPAC Name

2-[methyl-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O3S/c1-16(5-9(17)18)10-15-7-3-2-6(4-8(7)20-10)19-11(12,13)14/h2-4H,5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAAZCDVNVZFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine
Reactant of Route 6
N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine

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